molecular formula C9H14N2O2 B107482 3-sec-Butyl-6-methyluracil CAS No. 6589-36-2

3-sec-Butyl-6-methyluracil

Cat. No.: B107482
CAS No.: 6589-36-2
M. Wt: 182.22 g/mol
InChI Key: JXSCGNUFPLOCLH-UHFFFAOYSA-N
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Description

3-sec-Butyl-6-methyluracil is a nitrogen-containing heterocyclic compound. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its herbicidal properties and is used to control a wide range of grasses and broadleaf weeds. Its structure includes a sec-butyl group at the 3-position and a methyl group at the 6-position of the uracil ring.

Scientific Research Applications

3-sec-Butyl-6-methyluracil has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Widely used as an herbicide to control weeds in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-Butyl-6-methyluracil typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-sec-Butyl-6-methyluracil undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-sec-Butyl-6-methyluracil involves the inhibition of photosynthesis at the electron transport chain. This disruption prevents the synthesis of essential biomolecules in plants, leading to their death. The compound targets specific enzymes and pathways involved in the photosynthetic process .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-sec-butyl-6-methyluracil: A brominated derivative with similar herbicidal properties.

    3-sec-Butyl-5-methyluracil: A structural isomer with different substitution patterns.

    6-sec-Butyl-3-methyluracil: Another isomer with variations in the position of the sec-butyl and methyl groups.

Uniqueness

3-sec-Butyl-6-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its herbicidal activity and ability to inhibit photosynthesis make it a valuable compound in agricultural applications .

Properties

IUPAC Name

3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSCGNUFPLOCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210872
Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
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URL https://comptox.epa.gov/dashboard/DTXSID401210872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-36-2
Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-sec-Butyl-6-methyluracil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC310276
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310276
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Record name 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sec-butyl-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-SEC-BUTYL-6-METHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45N59TL1XM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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